molecular formula C9H16O2 B8718798 4-Methyl-2-propan-2-ylpent-4-enoic acid CAS No. 62391-93-9

4-Methyl-2-propan-2-ylpent-4-enoic acid

Cat. No.: B8718798
CAS No.: 62391-93-9
M. Wt: 156.22 g/mol
InChI Key: SVKQHKCFJAIRPN-UHFFFAOYSA-N
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Description

4-Methyl-2-propan-2-ylpent-4-enoic acid is a chemical intermediate of significant interest in the development of novel synthetic pesticides. This halo-4-alkenoic acid shares key structural features with a class of compounds known for their utility as precursors to potent insecticides and acaricides . When esterified with appropriate alcohols, such as certain phenoxybenzyl alcohols, acids of this structural class form esters that exhibit broad-spectrum insecticidal and miticidal activity, while also demonstrating advantages such as relatively low mammalian toxicity and minimal phytotoxicity . The compound's structure, which includes a branched alkyl group (isopropyl) at the 2-position, aligns with preferred characteristics identified in the research for generating active pesticidal agents . It serves as a crucial building block in organic synthesis, enabling researchers to explore structure-activity relationships and develop new active ingredients. This product is provided for chemical research and development purposes exclusively. It is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this compound in accordance with all applicable laboratory safety regulations.

Properties

CAS No.

62391-93-9

Molecular Formula

C9H16O2

Molecular Weight

156.22 g/mol

IUPAC Name

4-methyl-2-propan-2-ylpent-4-enoic acid

InChI

InChI=1S/C9H16O2/c1-6(2)5-8(7(3)4)9(10)11/h7-8H,1,5H2,2-4H3,(H,10,11)

InChI Key

SVKQHKCFJAIRPN-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(CC(=C)C)C(=O)O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The following compounds are key analogs for comparison:

Compound Name Molecular Formula Substituents Double Bond Position Key Features
4-Methyl-2-propan-2-ylpent-4-enoic acid C₁₀H₁₆O₂ C2: isopropyl; C4: methyl 4-enoic High steric hindrance, branched chain
4-Methyl-2-pentenoic acid C₆H₁₀O₂ C4: methyl 2-enoic (Z-isomer) Naturally occurring (hops, beverages)
2-(4-Isobutylphenyl)prop-2-enoic acid C₁₃H₁₆O₂ Phenyl ring with isobutyl group 2-enoic Aromatic substitution
(E)-3-(4-methylphenyl)prop-2-enoic acid C₁₀H₁₀O₂ Para-methylphenyl group 2-enoic Cinnamate derivative
Key Observations:
  • Steric Effects: The isopropyl group at C2 in the target compound creates significant steric hindrance, reducing nucleophilic attack susceptibility compared to less-branched analogs like 4-methyl-2-pentenoic acid.
  • Electronic Effects: The pent-4-enoic acid backbone in the target compound lacks conjugation between the double bond and the carboxylic group (unlike 2-enoic analogs), reducing resonance stabilization of the acid .
  • Aromatic vs. Aliphatic: Aromatic analogs (e.g., 2-(4-isobutylphenyl)prop-2-enoic acid) exhibit distinct UV absorption and reactivity due to π-conjugation, unlike the aliphatic target compound .

Physical and Chemical Properties

Property This compound (Inferred) 4-Methyl-2-pentenoic acid 2-(4-Isobutylphenyl)prop-2-enoic acid
Molecular Weight ~184.23 g/mol 130.14 g/mol 204.27 g/mol
Boiling Point Estimated >200°C (high branching) 215–220°C 280–285°C (aromatic stability)
Solubility Low in water; soluble in organic solvents Partially water-soluble Insoluble in water
Acidity (pKa) ~4.5–5.0 (steric hindrance reduces acidity) ~4.0–4.5 ~4.3–4.8 (aromatic electron effects)

Q & A

Q. Key Parameters :

  • Temperature control during alkylation (40–60°C) to minimize side reactions.
  • Catalytic use of Lewis acids (e.g., AlCl₃) for regioselective substitution .
  • Monitor reaction progress via TLC or HPLC (retention time ~8–10 min for the product using C18 columns) .

How can the structure and stereochemistry of this compound be confirmed analytically?

Q. Basic Research Focus

  • NMR Spectroscopy :
    • ¹H NMR : Look for characteristic signals:
  • δ 5.2–5.6 ppm (olefinic protons, doublet of doublets, J = 10–12 Hz).
  • δ 1.2–1.4 ppm (isopropyl methyl groups, doublet, J = 6.8 Hz).
    • ¹³C NMR : Carboxylic acid carbon at δ 170–175 ppm; olefin carbons at δ 120–130 ppm .
  • IR Spectroscopy : Strong absorption at ~1700 cm⁻¹ (C=O stretch) and 1640 cm⁻¹ (C=C stretch).
  • Mass Spectrometry : Molecular ion peak at m/z 170 (C₁₀H₁₈O₂) with fragmentation patterns confirming branching .

Q. Advanced Validation :

  • X-ray Crystallography : Resolve spatial arrangement of substituents (requires single crystals grown in ethanol/water) .
  • Chiral HPLC : Use a Chiralpak® IA column to verify enantiomeric purity if asymmetric synthesis is attempted .

What safety protocols are critical when handling this compound in laboratory settings?

Q. Basic Research Focus

  • Skin Protection : Use nitrile gloves and lab coats, as α,β-unsaturated acids can penetrate skin and cause irritation .
  • Ventilation : Employ fume hoods to limit inhalation exposure; monitor airborne concentrations with gas detectors.
  • Emergency Measures :
    • Immediate rinsing with water for skin/eye contact (15+ minutes) .
    • Neutralize spills using sodium bicarbonate.

Q. Advanced Considerations :

  • Carcinogenicity Screening : Conduct Ames tests or mammalian cell assays if structural analogs (e.g., chlorophenoxy derivatives) show mutagenic potential .

How does the electronic nature of the double bond influence the reactivity of this compound?

Advanced Research Focus
The electron-deficient α,β-unsaturated system enables:

  • Diels-Alder Reactions : React with dienes (e.g., cyclopentadiene) at 80–100°C to form bicyclic adducts (monitor via ¹H NMR) .
  • Hydrogenation : Catalytic hydrogenation (H₂/Pd-C) reduces the double bond to a single bond, yielding 4-methyl-2-isopropylpentanoic acid (confirm via GC-MS).
  • Michael Additions : Nucleophiles (e.g., amines) attack the β-carbon; study kinetics using UV-Vis spectroscopy .

Q. Computational Insights :

  • DFT calculations (B3LYP/6-31G*) predict electrophilicity indices (ω ≈ 3.5 eV), correlating with experimental reactivity .

What methodologies are used to evaluate the biological activity of this compound?

Q. Advanced Research Focus

  • Enzyme Inhibition Assays :
    • Target cyclooxygenase (COX-2) using fluorescence-based assays (IC₅₀ determination) .
    • Kinetic parameters (Km, Vmax) measured via spectrophotometry.
  • Cellular Uptake Studies :
    • Radiolabel the compound with ¹⁴C and track accumulation in cell lines (e.g., HeLa) using scintillation counting.
  • ADME Profiling :
    • Assess metabolic stability in liver microsomes (e.g., rat S9 fraction) with LC-MS/MS quantification .

How can computational modeling guide the design of derivatives with enhanced properties?

Q. Advanced Research Focus

  • QSAR Studies : Corrogate substituent effects (e.g., electron-withdrawing groups at C-2) with logP and pKa values.
  • Molecular Docking : Simulate binding to protein targets (e.g., PPARγ) using AutoDock Vina; prioritize derivatives with ΔG < −8 kcal/mol .
  • MD Simulations : Predict solubility by calculating hydration free energy (GROMACS, AMBER force fields).

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